N-Hydroxy-2-toluidine

Agrochemical synthesis Strobilurin fungicide Intermediate derivatization

Sourcing the correct N-tolylhydroxylamine isomer is critical-the para and meta isomers are structural dead-ends for strobilurin fungicide synthesis and produce invalid mutagenicity data. This ortho-isomer (CAS 611-22-3) is the only chemically rational intermediate for Pyrametostrobin and the sole species giving a positive Ames response in TA100 +S9. - Exclusive ortho-methyl regiochemistry required for Pyrametostrobin carbamate pharmacophore construction - Validated HPLC-ECD analytical framework available for discriminating from co-occurring o-toluidine and 2-nitrosotoluene - >95% purity (HPLC) essential to avoid redox partner contamination that confounds bioassay interpretation

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 611-22-3
Cat. No. B1201472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-toluidine
CAS611-22-3
SynonymsN-hydroxy-2-toluidine
N-hydroxy-o-toluidine
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NO
InChIInChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3
InChIKeyOMYXQGTUTCZGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-toluidine (CAS 611-22-3): Chemical Identity, Physicochemical Profile, and Procurement Relevance


N-Hydroxy-2-toluidine (N-(o-Tolyl)hydroxylamine, CAS 611-22-3) is an N-arylhydroxylamine with the molecular formula C7H9NO and a molecular mass of 123.15 g/mol [1]. It is formally the N-hydroxylated derivative of ortho-toluidine, wherein the amino –NH2 group is oxidized to –NHOH. The compound is a solid at ambient temperature (melting point 44 °C), exhibits a predicted pKa of 9.02 ± 0.70, a predicted logP of approximately 1.87, and an estimated boiling point of 223–229 °C . As a synthetic intermediate, it is specifically employed in the manufacture of the strobilurin fungicide Pyrametostrobin and also serves as the proximate carcinogenic metabolite of the industrial chemicals o-toluidine and o-nitrosotoluene . Its procurement value is tightly coupled to applications requiring the ortho-methyl substitution pattern on the N-hydroxy aromatic ring—a structural feature that cannot be replicated by the para or meta isomers.

Why N-Hydroxy-2-toluidine Cannot Be Replaced by Generic N-Arylhydroxylamine Analogs


Although all three regioisomeric N-tolylhydroxylamines share the same molecular formula (C7H9NO) and similar molecular weight, they are not functionally interchangeable. The ortho-methyl group of N-hydroxy-2-toluidine is a critical structural determinant for both its synthetic utility and its biological activity. In fungicide synthesis, the ortho-substitution pattern dictates the regiochemistry of the downstream carbamate intermediate, which directly defines the Pyrametostrobin pharmacophore . The para isomer (N-hydroxy-4-toluidine, CAS 623-10-9) yields a structurally distinct product that does not map onto the strobilurin scaffold. In biological systems, the ortho isomer is uniquely activated to a potent mutagen in Salmonella typhimurium strain TA100 with rat liver S9 activation, whereas the parent amine o-toluidine is inactive under identical conditions, and the hydroxamic acid metabolite shows only marginal activity in the frameshift strain TA98 [1]. Furthermore, the ortho isomer exhibits differential metabolic fate: urinary excretion of N-hydroxy-o-toluidine following o-nitrosotoluene administration (0.48% of dose/6 h) is 4.4-fold higher than following o-toluidine administration (0.11% of dose/6 h), a precursor-dependent difference that does not apply to the para series [2]. These regiospecific properties mean that generic substitution with the para or meta isomer—or with the unsubstituted N-phenylhydroxylamine—will produce invalid synthetic products, irrelevant biological readouts, or incorrect exposure biomarker data.

Quantitative Differentiation Evidence for N-Hydroxy-2-toluidine Versus Closest Analogs


Regiospecific Requirement: Only the Ortho Isomer Affords the Active Pyrametostrobin Pharmacophore

N-Hydroxy-2-toluidine is the essential penultimate intermediate in the synthesis of Pyrametostrobin (CAS 915410-70-7), a strobilurin fungicide developed via the Intermediate Derivatization Method (IDM) at SYRICI [1]. The ortho-methyl group is structurally required for the subsequent carbamoylation step: N-(2-methylphenyl)hydroxylamine reacts with methyl chloroformate to yield Methyl N-hydroxy-2-methylphenylcarbamate, which then undergoes further derivatization to the final (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid methyl ester scaffold [2]. The para isomer (N-hydroxy-4-toluidine, m.p. 96 °C, CAS 623-10-9) and meta isomer (N-hydroxy-3-toluidine) would produce regioisomeric carbamates that cannot map onto the Pyrametostrobin pharmacophore, resulting in compounds with no demonstrated fungicidal activity against target pathogens such as Pseudoperonospora cubensis [3]. The patent literature consistently specifies the ortho-hydroxylamine intermediate for Pyrametostrobin production, and no alternative regiochemical pathway has been reported to yield an active strobilurin product [1].

Agrochemical synthesis Strobilurin fungicide Intermediate derivatization

Mutagenicity Dichotomy: N-Hydroxy-o-toluidine Is a Potent Mutagen Whereas the Parent o-Toluidine Is Inactive in the Same Ames Strains

In a direct head-to-head Ames assay, Hecht et al. (1979) demonstrated that o-toluidine (1b) was completely inactive in Salmonella typhimurium strains TA100, TA1535, and TA1538, both with and without rat liver S9 metabolic activation. In contrast, its N-hydroxylated derivative N-hydroxy-o-toluidine (2b) was mutagenic toward TA100 and TA1535 with S9 activation [1]. Gupta et al. (1987) independently confirmed this finding: of all o-toluidine metabolites tested, the N-hydroxy and nitroso derivatives were potent mutagens in the base-substitution strain TA100 only after rat liver S9 activation; the parent o-toluidine, N-acetyl-o-toluidine, N-acetoxy-N-acetyl-o-toluidine, azo, azoxy, and 2-hydroxy-o-methylacetanilide were all inactive in TA100 and TA98 with or without activation [2]. This N-oxidation-dependent mutagenicity switch is a hallmark of aromatic amine carcinogen activation and positions N-hydroxy-o-toluidine as the proximate genotoxic species, while o-toluidine itself requires metabolic N-hydroxylation to exert mutagenic activity.

Genetic toxicology Ames test Carcinogen activation

Precursor-Dependent Differential Urinary Excretion: o-Nitrosotoluene Generates 4.4-Fold More N-Hydroxy-o-toluidine Than o-Toluidine in Vivo

Kulkarni et al. (1983) quantified urinary excretion of N-hydroxy-o-toluidine in male F344 rats following equimolar administration (0.82 mmol/kg) of two different precursors. Over a 6-hour collection period, o-nitrosotoluene-treated rats excreted 0.48% of the administered dose as N-hydroxy-o-toluidine, whereas o-toluidine-treated rats excreted only 0.11% of the dose as the same metabolite—a 4.4-fold difference [1]. The o-nitrosotoluene route also produced substantially less free o-toluidine in urine (0.38% vs. 3.61% of dose), indicating that the N-hydroxy metabolite is the predominant urinary species from the nitroso precursor while the parent amine dominates excretion from the amine precursor [1]. The HPLC method with electrochemical detection (HPLC-ECD) employed in this study was described as highly sensitive and specific, enabling discrimination of N-hydroxy-o-toluidine from co-eluting urinary constituents [1]. This precursor-dependent differential metabolism has direct implications for exposure biomarker selection: urinary N-hydroxy-o-toluidine is a more informative biomarker for o-nitrosotoluene exposure than for o-toluidine exposure.

Metabolism Biomarker Carcinogenesis

Physical State Differentiation: Solid Ortho Isomer vs. Liquid Parent Amine Enables Differential Handling and Storage Protocols

N-Hydroxy-2-toluidine exhibits a melting point of 44 °C, making it a solid at standard ambient temperature, in stark contrast to o-toluidine, which is a liquid with a melting point between -16 °C and -24 °C depending on polymorphic form . The para isomer N-hydroxy-4-toluidine melts at 96 °C, nearly 52 °C higher than the ortho isomer, reflecting enhanced crystal lattice stability from the more symmetrical para-substitution pattern [1]. The predicted pKa of N-hydroxy-2-toluidine (9.02 ± 0.70) is approximately 4.5 log units higher than that of o-toluidine (pKa ~4.5 for the protonated anilinium ion), indicating that the N-hydroxy compound is predominantly unionized at physiological pH, whereas o-toluidine exists largely as the protonated ammonium species . These differences in physical state and ionization have practical consequences: the solid ortho-hydroxylamine requires different solvent systems for dissolution (dichloromethane, ethyl acetate) compared to the liquid parent amine, and the recommended storage condition for N-hydroxy-2-toluidine is -20 °C (freezer), reflecting its susceptibility to oxidation .

Physicochemical properties Handling Storage

Synthesis Selectivity Optimization: Ethanol Co-Solvent Increases N-(2-Methylphenyl)hydroxylamine Selectivity from 71% to 90% in Zn/H2O/CO2 Reduction

Liu et al. (2011) reported that the selectivity for N-(2-methylphenyl)hydroxylamine (i.e., N-hydroxy-2-toluidine) in the Zn/H2O/CO2 reduction of o-nitrotoluene increased from 71% to 90% upon addition of an appropriate amount of ethanol as a co-solvent, with the reaction carried out at 25 °C under normal CO2 pressure [1]. The conventional Zn/NH4Cl reduction method, widely used industrially, typically achieves yields of only 50–70% and produces significant over-reduction to o-toluidine as a by-product [2]. This 19-percentage-point selectivity improvement is operationally significant because it reduces the burden of separating the desired N-hydroxy intermediate from the over-reduced o-toluidine contaminant—a separation that is challenging due to their similar chromatographic behavior [1]. The Zn/H2O/CO2/ethanol system represents a process-intensified route that enhances the procurement value of the ortho-hydroxylamine relative to material produced by conventional uncontrolled reduction.

Process chemistry Selective reduction Green synthesis

Validated Application Scenarios for N-Hydroxy-2-toluidine Procurement


Agrochemical R&D: Pyrametostrobin and Strobilurin Analog Synthesis

N-Hydroxy-2-toluidine is the only chemically rational choice as the penultimate intermediate for synthesizing Pyrametostrobin and structurally related ortho-substituted strobilurin fungicides. The Intermediate Derivatization Method (IDM) pioneered at SYRICI explicitly relies on the ortho-methyl hydroxylamine scaffold for constructing the (2-substituted)phenyl carbamate pharmacophore [1]. Industrial and academic groups developing novel strobilurin analogs should procure the ortho isomer exclusively, as the para (CAS 623-10-9) and meta isomers are structural dead-ends for this compound class. When scaling up from bench to pilot, the ethanol-modified Zn/H2O/CO2 reduction route offers a 90%-selectivity benchmark against which contract manufacturing proposals can be evaluated [2].

Carcinogen Metabolism and Biomarker Studies: Proximate Mutagen for Aromatic Amine Activation Research

N-Hydroxy-2-toluidine is the proximate mutagenic metabolite in the metabolic activation cascade of o-toluidine and o-nitrosotoluene. It is the direct substrate for further conjugation (N-acetylation, N-glucuronidation) and DNA adduct formation, and it is the species responsible for the positive Ames response in TA100 +S9 that the parent o-toluidine fails to produce [1][2]. Toxicology laboratories studying the mechanism of aromatic amine-induced bladder carcinogenesis require this compound as a reference standard for: (i) in vitro DNA-binding assays, (ii) calibration of HPLC-ECD or LC-MS/MS methods for urinary metabolite quantification, and (iii) positive control material in Ames test batteries . Procurement of high-purity (>95% by HPLC) N-hydroxy-2-toluidine is essential, as contamination with the redox partner 2-nitrosotoluene will confound bioassay interpretation.

Environmental Fate and Photodegradation Studies: Transient Intermediate in o-Toluidine Environmental Oxidation

In environmental aqueous systems, N-hydroxy-o-toluidine is formed via photooxidation of o-toluidine and subsequently oxidizes to 2-nitrosotoluene within 24 hours [1]. This transient existence makes the compound a critical analytical standard for environmental monitoring studies that aim to capture the full spectrum of aromatic amine transformation products. The HPLC-ECD method developed by Kulkarni et al. (1983) provides the validated analytical framework, demonstrating high sensitivity and specificity for discriminating N-hydroxy-o-toluidine from co-occurring o-toluidine and 2-nitrosotoluene in complex matrices [2]. Environmental chemistry groups studying the aqueous photochemistry of aromatic amines should procure the compound with certified purity to ensure accurate identification and quantification of this fleeting intermediate.

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